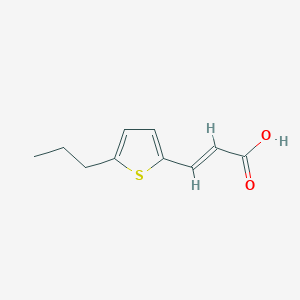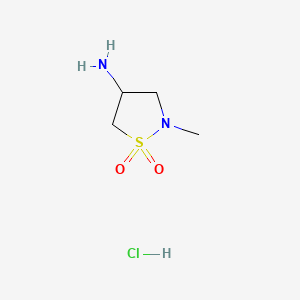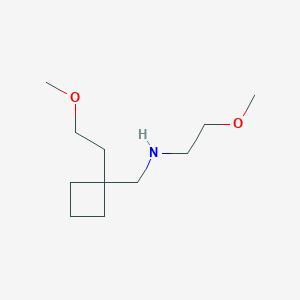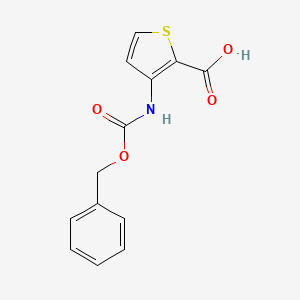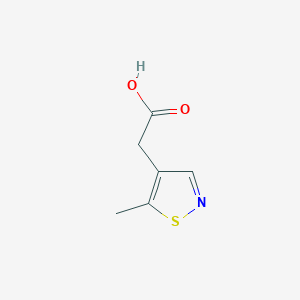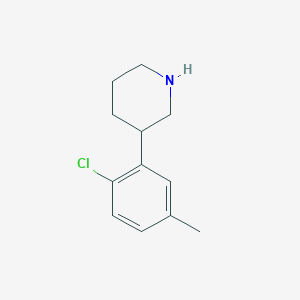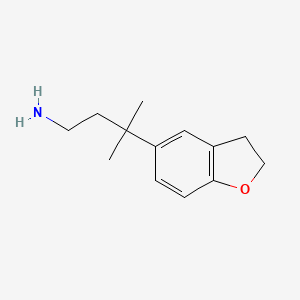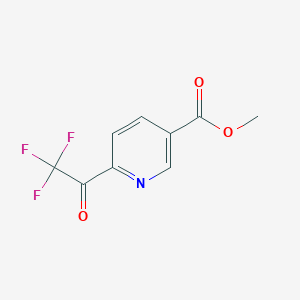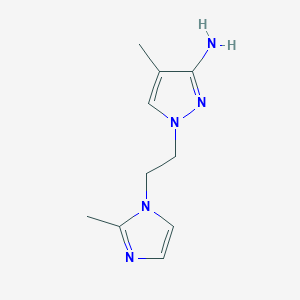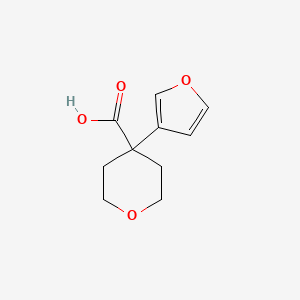
4-(Furan-3-yl)oxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Furan-3-yl)oxane-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and an oxane ring, which is a six-membered ring containing one oxygen atom The carboxylic acid group is attached to the oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-3-yl)oxane-4-carboxylic acid typically involves the formation of the furan ring followed by the construction of the oxane ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a furan derivative with a suitable diol can lead to the formation of the oxane ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as transition metal complexes can be employed to facilitate the cyclization process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Furan-3-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The oxane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Esters and amides of this compound.
Applications De Recherche Scientifique
4-(Furan-3-yl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Furan-3-yl)oxane-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-3-carboxylic acid: Similar structure but lacks the oxane ring.
Tetrahydrofuran-3-carboxylic acid: Similar structure but the furan ring is fully hydrogenated.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups on the furan ring.
Uniqueness
4-(Furan-3-yl)oxane-4-carboxylic acid is unique due to the presence of both a furan and an oxane ring in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a versatile compound for various applications. The combination of aromaticity from the furan ring and the flexibility of the oxane ring allows for diverse reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H12O4 |
|---|---|
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
4-(furan-3-yl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C10H12O4/c11-9(12)10(2-5-13-6-3-10)8-1-4-14-7-8/h1,4,7H,2-3,5-6H2,(H,11,12) |
Clé InChI |
QGPVFRZZAYOUIF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(C2=COC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13532932.png)
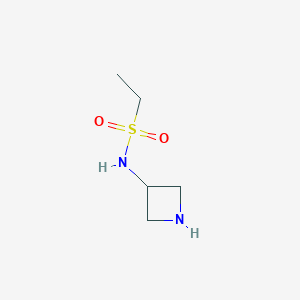
![(4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13532945.png)
